2-(3-chlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenoxy)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}propanamide is a synthetic organic compound with a complex structure It features a chlorophenoxy group, a pyrrole ring, and a phenylmethyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}propanamide typically involves multiple steps. One common method starts with the preparation of 3-chlorophenol, which is then reacted with epichlorohydrin to form 3-chlorophenoxypropanol. This intermediate is further reacted with 4-(1H-pyrrol-1-yl)benzylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(3-Chlorophenoxy)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenoxy)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}propanamide
- 2-(3-Bromophenoxy)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}propanamide
- 2-(3-Methylphenoxy)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}propanamide
Uniqueness
2-(3-Chlorophenoxy)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}propanamide is unique due to the presence of the 3-chlorophenoxy group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H19ClN2O2 |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-[(4-pyrrol-1-ylphenyl)methyl]propanamide |
InChI |
InChI=1S/C20H19ClN2O2/c1-15(25-19-6-4-5-17(21)13-19)20(24)22-14-16-7-9-18(10-8-16)23-11-2-3-12-23/h2-13,15H,14H2,1H3,(H,22,24) |
InChI Key |
OFVATSVGGPWBJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)N2C=CC=C2)OC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.